![molecular formula C29H30N4O3S B2615427 4-((2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115360-08-1](/img/structure/B2615427.png)
4-((2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., amine, ester, ketone) is also identified based on its functional groups .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and identifying the products formed in the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. The compound’s chemical properties like acidity or basicity, reactivity, and stereochemistry are also analyzed .Scientific Research Applications
Synthesis of Quinazolinones
Quinazolinones are synthesized through various methods, including palladium-catalyzed reactions and reactions involving carbocations in recyclable Brønsted acidic ionic liquids. For instance, a novel method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols has been developed, highlighting the importance of water in the reaction process for the smooth generation of the (η(3)-benzyl)palladium species (Hikawa et al., 2012). Another approach involves using a glycerol-based ionic liquid with a boron core as a highly efficient and reusable medium for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the versatility and environmental friendliness of modern synthetic methods (Safaei et al., 2013).
Biological Applications
Quinazolinone derivatives have been extensively studied for their potential antimicrobial, antifungal, and anticancer activities. For example, new quinazolinone derivatives have been synthesized and screened for their antibacterial and antifungal activities, showing significant potential as antimicrobial agents (Desai et al., 2007). Similarly, another study focused on the synthesis and characterization of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, exhibiting potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-3-17-30-27(35)22-15-13-20(14-16-22)18-33-28(36)23-10-6-8-12-25(23)32-29(33)37-19-26(34)31-24-11-7-5-9-21(24)4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZSYSGPEKGVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide |
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